molecular formula C7H12O4 B063367 4-(Hydroxymethyl)oxane-4-carboxylic acid CAS No. 193022-99-0

4-(Hydroxymethyl)oxane-4-carboxylic acid

Cat. No. B063367
Key on ui cas rn: 193022-99-0
M. Wt: 160.17 g/mol
InChI Key: DJYUEJBTYMHEGJ-UHFFFAOYSA-N
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Patent
US05932595

Procedure details

Lithium hydroxide monohydrate (16.7 g, 398.5 mmol) was added to a solution of 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid ethyl ester (25.0 g, 132.8 mmol) in 4.5:1 methanol/water (220 mL). The mixture was heated to reflux for 40 minutes and the methanol removed in vacuo by concentration using a bath temperature no higher than 45° C. The aqueous layer was then extracted into diethyl ether (4×100 mL) and the combined ether layers washed twice with 2M sodium hydroxide (15 mL). The combined aqueous base layers were cooled to 0° C., acidified to pH 3.0 with 8M aqueous hydrochloric acid, saturated with solid sodium chloride and extracted with ethyl acetate (8×250 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. The white fluffy powder residue was recrystallized from the minimum amount of methylene chloride/hexanes to afford pure 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid (17.05 g, 80%).
Name
Lithium hydroxide monohydrate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1([CH2:15][OH:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)=[O:8])C>CO.O>[OH:16][CH2:15][C:9]1([C:7]([OH:8])=[O:6])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
16.7 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCOCC1)CO
Name
Quantity
220 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the methanol removed in vacuo by concentration
CUSTOM
Type
CUSTOM
Details
no higher than 45° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted into diethyl ether (4×100 mL)
WASH
Type
WASH
Details
the combined ether layers washed twice with 2M sodium hydroxide (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (8×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The white fluffy powder residue was recrystallized from the minimum amount of methylene chloride/hexanes

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.05 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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